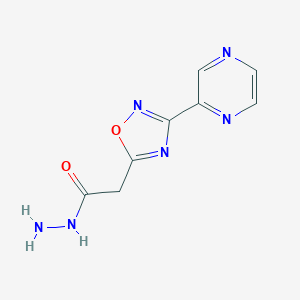

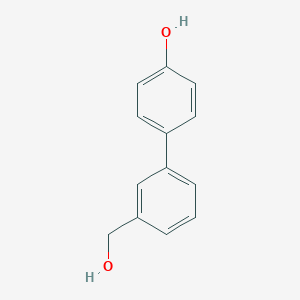

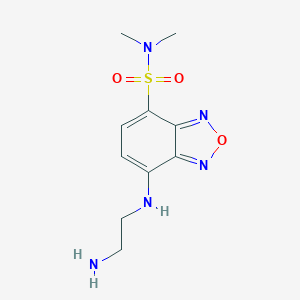

![molecular formula C14H16O3S2 B067693 Ethyl 3-(allylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate CAS No. 172516-32-4](/img/structure/B67693.png)

Ethyl 3-(allylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of ethyl 3-(allylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate involves various chemical reactions that yield this compound and its derivatives. For instance, the reaction of ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene 3-carboxylate with benzoylacetonitrile facilitates the synthesis of pyrazoles, pyridazines, and pyrimidines, highlighting the compound's versatility in forming fused thiophene derivatives (Mohareb, Mohamed, & Wardakhan, 2000).

Molecular Structure Analysis

The molecular structure of this compound has been elucidated through various analytical techniques, including IR and HNMR spectroscopy and single crystal X-ray diffraction method. A study on a new azo-Schiff base derivative of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate revealed a planar geometric structure with slight deviations and intermolecular hydrogen bonds, demonstrating the compound's intricate molecular geometry (Menati et al., 2020).

Chemical Reactions and Properties

Ethyl 3-(allylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate participates in various chemical reactions, leading to the formation of novel heterocycles. For instance, its derivative has been used as a building block for synthesizing new heterocycles, including pyrimidine and thiazole moieties, showcasing its reactivity towards different reagents (Abdel-Motaal, Alanzy, & Asem, 2020).

Physical Properties Analysis

Although the specific physical properties of ethyl 3-(allylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate are not directly mentioned in the available literature, related compounds' synthesis methods provide insights into their solubility, stability, and crystalline forms. These characteristics are crucial for determining the compound's suitability for various applications, including medicinal chemistry and materials science.

Chemical Properties Analysis

The chemical properties of ethyl 3-(allylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate, such as its reactivity with different chemical reagents and conditions, have been explored in depth. Its ability to undergo heterocyclization reactions and form fused thiophene derivatives emphasizes its potential in pharmaceutical and organic chemistry research (Mohareb et al., 2000).

Applications De Recherche Scientifique

Chemical Modification and Synthesis

Research in the field of chemical modification and synthesis often explores the reactivity and potential applications of various compounds, including thiophene derivatives. For instance, ionic liquids have been utilized as solvents for cellulose, enabling its modification through acylation, carbanilation, and silylation under mild conditions. This demonstrates the versatility of using novel solvents and reagents for chemical transformations, which could be relevant to the manipulation and application of ethyl 3-(allylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate in material science or pharmaceuticals (Heinze et al., 2008).

Catalysis and Organic Synthesis

The development of catalytic methods for synthesizing heterocyclic compounds is a significant area of research. Organocatalysts have been employed in the synthesis of tetrahydrobenzo[b]pyrans, showcasing the strategic use of catalysts to construct complex molecular architectures. This highlights the potential for ethyl 3-(allylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate to serve as a building block in the synthesis of pharmacologically relevant molecules or advanced materials (Kiyani, 2018).

Environmental and Health Impact of Chemical Compounds

Understanding the environmental and health impacts of chemical compounds is crucial. Studies on the occurrence, fate, and behavior of various chemicals in the environment, such as parabens and ethylene oxide, offer insights into the potential implications of chemical usage and disposal. This research is essential for developing safer chemicals and assessing the risks associated with their use (Haman et al., 2015).

Propriétés

IUPAC Name |

ethyl 4-oxo-3-prop-2-enylsulfanyl-6,7-dihydro-5H-2-benzothiophene-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3S2/c1-3-8-18-14-11-9(6-5-7-10(11)15)12(19-14)13(16)17-4-2/h3H,1,4-8H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJLCKTFJOYQKEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2CCCC(=O)C2=C(S1)SCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381146 |

Source

|

| Record name | ethyl 4-oxo-3-prop-2-enylsulfanyl-6,7-dihydro-5H-2-benzothiophene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(allylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate | |

CAS RN |

172516-32-4 |

Source

|

| Record name | ethyl 4-oxo-3-prop-2-enylsulfanyl-6,7-dihydro-5H-2-benzothiophene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

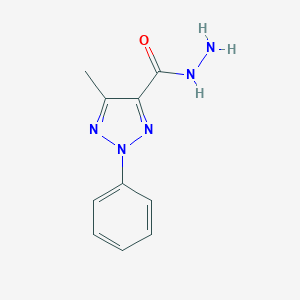

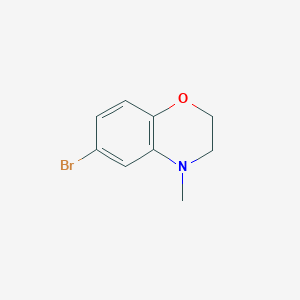

![6-(4-Chlorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B67610.png)

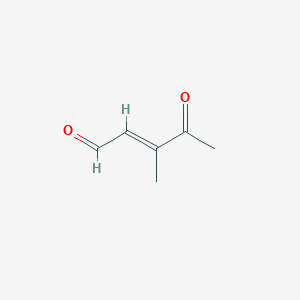

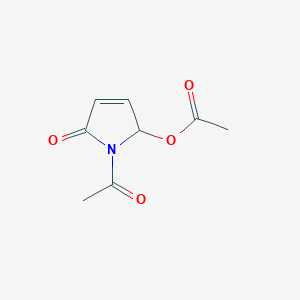

![2-Chloro-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine](/img/structure/B67618.png)

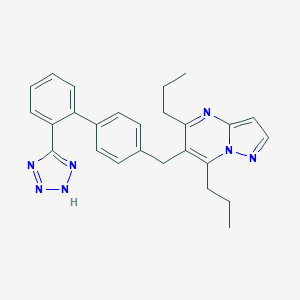

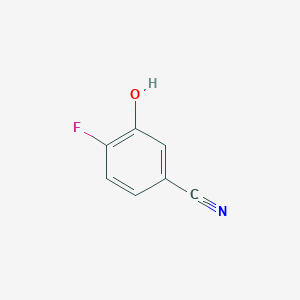

![7-Hydroxy-9-methyl-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B67632.png)

![1-[(4-Nitrobenzyloxy)carbonyl]-piperidine-2-carboxylic acid](/img/structure/B67638.png)